molecular formula C12H12ClNO2 B3257320 ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate CAS No. 287384-74-1

ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate

Cat. No.: B3257320
CAS No.: 287384-74-1
M. Wt: 237.68 g/mol
InChI Key: AZCVVCNSVHLVQA-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate is a chemical building block of significant interest in medicinal and synthetic chemistry. It belongs to the class of indole-2-carboxylate esters, which are widely recognized as privileged scaffolds in drug discovery due to their diverse biological activities. The specific chloro and methyl substitutions on the indole ring make it a valuable intermediate for the synthesis of more complex molecules. While specific biological data for this compound may be limited, indole derivatives, in general, have demonstrated a broad spectrum of pharmacological properties in research, including antiviral , anti-inflammatory , anticancer , and antimicrobial activities . The indole nucleus is a common feature in many clinically important agents and natural products, underscoring its research value . The ethyl carboxylate group at the 2-position is a common handle for further chemical transformations, such as hydrolysis to acids or conversion to amides, facilitating its use in structure-activity relationship (SAR) studies . Similarly, the 5-methyl and 6-chloro substituents offer sites for selective functionalization, allowing researchers to fine-tune the properties of the final molecule. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-5-8-4-7(2)9(13)6-10(8)14-11/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCVVCNSVHLVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287384-74-1
Record name ethyl 6-chloro-5-methyl-1h-indole-2-carboxylate
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Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 6 Chloro 5 Methyl 1h Indole 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity of a molecule. For ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive picture of its proton and carbon environments.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships. The protons of the ethyl ester group are readily identified by their characteristic chemical shifts and splitting patterns. The methylene (B1212753) protons (-CH₂-) typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) present as a triplet.

The aromatic protons on the indole (B1671886) ring exhibit signals in the downfield region. Specifically, the proton at the C4 position and the proton at the C7 position would appear as singlets, as they lack adjacent proton neighbors for typical ortho-coupling. The proton on the C3 position also appears as a singlet. The N-H proton of the indole ring generally produces a broad singlet, the chemical shift of which can be solvent-dependent. The methyl group attached to C5 also gives a sharp singlet in the upfield region.

Table 1: ¹H NMR Spectral Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
NH (Indole) Broad Singlet br s
H-4 Singlet s
H-7 Singlet s
H-3 Singlet s
-OCH₂CH₃ Quartet q
5-CH₃ Singlet s

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show a signal for the carbonyl carbon of the ester group in the far downfield region (typically ~160-170 ppm). The aromatic carbons of the indole ring would produce a cluster of signals in the aromatic region (~110-140 ppm). The carbon atoms directly bonded to the chlorine (C6) and the nitrogen atom would have their chemical shifts influenced by these heteroatoms. The aliphatic carbons of the ethyl group and the methyl group at C5 would appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ester) ~161
C-7a ~135
C-3a ~129
C-2 ~128
C-6 ~127
C-5 ~125
C-4 ~121
C-7 ~112
C-3 ~105
-OCH₂CH₃ ~61
5-CH₃ ~20

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. The absence of cross-peaks for the aromatic protons H-4 and H-7 with other ring protons would support their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton from the ¹H NMR spectrum. For example, the signal for the C3 proton would correlate with the C3 carbon signal, and the signals for the ethyl and methyl protons would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is vital for connecting different fragments of the molecule. For instance, the H-4 proton would show a correlation to C-3a, C-5, and C-6. The H-7 proton would show correlations to C-3a and C-6. The protons of the ethyl group would show correlations to the ester carbonyl carbon, confirming the ester functionality.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display several characteristic absorption bands.

Table 3: Key IR Absorption Bands

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (Indole) Stretching ~3300-3400
C-H (Aromatic) Stretching ~3100-3000
C-H (Aliphatic) Stretching ~2980-2850
C=O (Ester) Stretching ~1700-1720
C=C (Aromatic) Stretching ~1600, ~1450
C-O (Ester) Stretching ~1250-1100

The presence of a strong absorption band around 1700-1720 cm⁻¹ is indicative of the ester carbonyl group. The broad band in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. Aliphatic and aromatic C-H stretching vibrations are also observed, along with characteristic C-Cl stretching in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound upon ionization. For this compound (C₁₂H₁₂ClNO₂), the molecular weight is 237.68 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 237, with a characteristic isotopic peak at m/z 239 ([M+2]⁺) with an intensity of about one-third of the [M]⁺ peak, which is distinctive for a compound containing one chlorine atom.

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester group could result in a fragment ion by losing the ethoxy radical (•OC₂H₅, 45 Da), leading to a prominent peak at m/z 192.

Loss of ethylene (B1197577): A McLafferty rearrangement could lead to the loss of ethylene (C₂H₄, 28 Da) from the ethyl ester group, resulting in an ion corresponding to the carboxylic acid.

Decarbonylation: Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions is also a common pathway.

Table 4: Predicted Mass Spectrometry Data

m/z Identity
237/239 [M]⁺ (Molecular Ion)

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsional angles of this compound.

While specific crystallographic data for this exact compound is not widely published, analysis of similar indole structures suggests that the indole nucleus itself would be largely planar. The ethyl ester group's orientation would be a key conformational feature, likely positioned to minimize steric hindrance while allowing for favorable intermolecular interactions.

Table 5: List of Compounds Mentioned

Compound Name
This compound
ethylene

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Precise X-ray crystallographic data for this compound is not publicly available. However, a comprehensive analysis of the closely related compound, ethyl 5-chloro-1H-indole-2-carboxylate, provides valuable insights into the expected geometric parameters. The crystallographic data for this analog reveals the characteristic planarity of the indole ring system.

The bond lengths within the indole nucleus are consistent with its aromatic character, exhibiting values intermediate between single and double bonds. The C-Cl bond distance is a key parameter, and in the analogue, it is within the typical range for aryl chlorides. The ester functional group displays expected bond lengths for C=O and C-O single bonds.

Bond angles around the sp² hybridized carbon and nitrogen atoms of the indole ring are approximately 120°, consistent with a planar geometry. The bond angles associated with the ethyl ester group are in line with standard values for such functionalities.

Torsion angles define the three-dimensional conformation of the molecule. A critical torsion angle is that which describes the orientation of the ethyl ester group relative to the indole plane. In related structures, this group is often nearly coplanar with the indole ring to maximize conjugation.

Table 1: Representative Bond Lengths for a Structurally Similar Indole Derivative (ethyl 5-chloro-1H-indole-2-carboxylate)

Bond Length (Å)
Cl-C(5) 1.745
O(1)-C(11) 1.207
O(2)-C(11) 1.334
O(2)-C(12) 1.463
N(1)-C(2) 1.378

Table 2: Representative Bond Angles for a Structurally Similar Indole Derivative (ethyl 5-chloro-1H-indole-2-carboxylate)

Atoms Angle (°)
C(11)-O(2)-C(12) 116.4
C(2)-N(1)-C(7a) 108.6
O(1)-C(11)-O(2) 124.1
O(1)-C(11)-C(2) 123.7

Table 3: Representative Torsion Angles for a Structurally Similar Indole Derivative (ethyl 5-chloro-1H-indole-2-carboxylate)

Atoms Angle (°)
C(7a)-N(1)-C(2)-C(3) -0.4
C(7a)-N(1)-C(2)-C(11) 178.9
C(2)-N(1)-C(7a)-C(4) 178.6
C(2)-N(1)-C(7a)-C(7) 0.4
C(12)-O(2)-C(11)-O(1) -1.1

Note: The data presented in the tables above is for the structurally analogous compound ethyl 5-chloro-1H-indole-2-carboxylate and is intended to be representative. Actual values for this compound may vary slightly.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, van der Waals Interactions)

The solid-state packing of this compound is anticipated to be governed by a network of intermolecular interactions. The presence of a hydrogen bond donor (the indole N-H) and hydrogen bond acceptors (the carbonyl oxygen and to a lesser extent the ester ether oxygen) suggests that hydrogen bonding plays a significant role in the crystal lattice.

Specifically, it is expected that N-H···O hydrogen bonds will be a prominent feature, linking molecules into chains or dimeric motifs. In the crystal structure of the related ethyl 5-chloro-1H-indole-2-carboxylate, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers.

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. While a specific Hirshfeld analysis for this compound has not been reported, the application of this method to other indole derivatives provides a framework for understanding the expected intermolecular contacts.

The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. The analysis can be further decomposed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts.

For this compound, a Hirshfeld analysis would be expected to reveal the following key features:

Prominent spikes in the fingerprint plot corresponding to N-H···O hydrogen bonds.

A significant contribution from H···H contacts, reflecting the prevalence of van der Waals interactions.

Contributions from C-H···π interactions, where the hydrogen atoms of one molecule interact with the π-system of an adjacent indole ring.

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy, Elemental Analysis)

UV-Vis Spectroscopy

The electronic absorption spectrum of indole and its derivatives is characterized by distinct absorption bands in the ultraviolet region. For a structurally similar compound, ethyl 5-chloro-1H-indole-2-carboxylate, the UV-Vis spectrum would be expected to show absorptions characteristic of the indole chromophore. Typically, indole derivatives exhibit two main absorption bands, one around 220 nm and another, broader band in the region of 260-290 nm, which may show some fine structure. These absorptions correspond to π → π* electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents on the indole ring.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in a compound, which is a fundamental method for confirming its empirical and molecular formula. The theoretical elemental composition of this compound (C₁₂H₁₂ClNO₂) can be calculated from its molecular weight.

Table 4: Calculated Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 12 144.12 60.66%
Hydrogen H 1.008 12 12.096 5.09%
Chlorine Cl 35.45 1 35.45 14.92%
Nitrogen N 14.01 1 14.01 5.90%
Oxygen O 16.00 2 32.00 13.47%

| Total | | | | 237.676 | 100.00% |

Experimental elemental analysis of a pure sample of this compound would be expected to yield values in close agreement with these calculated percentages, thereby confirming the compound's identity and purity.

Computational Chemistry and Molecular Modeling of Ethyl 6 Chloro 5 Methyl 1h Indole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, stability, and reactivity of ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate.

The electronic structure of this compound is dictated by the indole (B1671886) nucleus and its substituents. The indole ring system is an aromatic heterocycle with delocalized π-electrons. The substituents—a chloro group at position 6, a methyl group at position 5, and an ethyl carboxylate group at position 2—significantly influence the electron distribution.

The chloro group, being electronegative, withdraws electron density from the benzene (B151609) ring via the inductive effect, while the methyl group is electron-donating. minia.edu.eg The ethyl carboxylate group at the C2 position is an electron-withdrawing group. These substitutions affect the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, leading to a smaller HOMO-LUMO gap. chemrxiv.orgresearchgate.net A smaller energy gap suggests higher reactivity.

The HOMO is likely to be distributed over the indole ring, reflecting its electron-rich character, while the LUMO may have significant contributions from the ethyl carboxylate group. The precise distribution and energies of these orbitals would require specific DFT calculations.

Table 1: Predicted Effects of Substituents on the Electronic Properties of the Indole Ring

Substituent Position Electronic Effect Predicted Impact on HOMO/LUMO
Ethyl carboxylate 2 Electron-withdrawing Lowers LUMO energy
Methyl 5 Electron-donating Raises HOMO energy

This table is predictive and based on general principles of physical organic chemistry.

The conformational flexibility of this compound primarily arises from the rotation around the C2-C(O) and C(O)-O bonds of the ethyl carboxylate side chain. Conformational analysis would reveal the most stable (lowest energy) spatial arrangement of these groups. The indole ring itself is largely planar.

It is anticipated that the most stable conformation would have the carbonyl group of the ester oriented to minimize steric hindrance with the indole ring. The ethyl group can also adopt different conformations. A detailed potential energy surface scan, obtainable through quantum chemical calculations, would map the energy changes associated with bond rotations and identify the global and local energy minima.

Quantum chemical calculations can predict spectroscopic properties with a reasonable degree of accuracy.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, the protons and carbons of the indole ring will have their chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing chloro and ethyl carboxylate groups. mdpi.comresearchgate.net

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be computed. Key predicted vibrational modes would include the N-H stretch of the indole ring, C=O stretching of the ester, C-Cl stretching, and various C-H and C-C stretching and bending modes of the aromatic system and alkyl groups.

Table 2: Predicted Key IR Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (indole) Stretching ~3300-3500
C=O (ester) Stretching ~1700-1720
C-Cl Stretching ~700-800

These are approximate ranges based on typical values for these functional groups.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com For this compound, this would involve docking it into the active site of a biological target, such as an enzyme or receptor. Indole derivatives are known to interact with a wide range of biological targets. nih.gov

Given the prevalence of the indole scaffold in medicinal chemistry, this compound could be docked against various proteins to predict its potential biological activity. nih.gov For example, indole-2-carboxylate (B1230498) derivatives have been investigated as inhibitors of HIV-1 integrase. mdpi.comnih.gov In such studies, the indole core and the carboxyl group are often crucial for binding. Other potential targets could include cannabinoid receptors or anti-apoptotic proteins like Mcl-1, for which other indole derivatives have shown affinity. nih.govacs.org

A typical molecular docking workflow would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank.

Preparing the 3D structure of this compound and optimizing its geometry.

Using a docking program to place the ligand into the protein's binding site in various orientations and conformations.

Scoring the resulting poses based on a scoring function that estimates the binding affinity.

Analysis of the docked poses of this compound would reveal the key intermolecular interactions responsible for binding. Common interactions for indole derivatives include:

Hydrogen Bonding: The N-H group of the indole can act as a hydrogen bond donor, and the oxygen atoms of the ethyl carboxylate can act as hydrogen bond acceptors.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. mdpi.commdpi.com The presence of substituents on the indole ring can modulate the strength of these interactions. semanticscholar.org

Chelation: In metalloenzymes, the carboxylate group, along with the indole nitrogen, can chelate metal ions in the active site, a binding mode observed for some HIV-1 integrase inhibitors. mdpi.comnih.gov

Hydrophobic Interactions: The methyl group and the ethyl group of the ester can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Table 3: Potential Intermolecular Interactions in a Protein-Ligand Complex

Interaction Type Moiety of Ligand Involved Potential Interacting Amino Acid Residues
Hydrogen Bonding (Donor) Indole N-H Asp, Glu, Ser, Thr, backbone C=O
Hydrogen Bonding (Acceptor) Ester C=O, Ester O Arg, Lys, His, Ser, Thr, backbone N-H
π-π Stacking Indole Ring Phe, Tyr, Trp
Cation-π Interaction Indole Ring Arg, Lys

This table presents potential interactions based on the chemical structure of the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A robust QSAR model can predict the activity of new, unsynthesized analogs, thereby streamlining the identification of promising lead candidates. nih.gov

The development of a predictive QSAR model for a series of compounds, including this compound, follows a systematic process. This approach is founded on the principle that the biological activity of a compound is directly related to its molecular structure and properties. nih.gov The initial step involves compiling a dataset of structurally related indole derivatives with experimentally determined biological activities against a specific target.

Once the dataset is assembled, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to generate an equation that links these descriptors to the biological activity. nih.gov The reliability and predictive power of the resulting model are assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. nih.gov

The utility of a QSAR model lies in its ability to identify the key physicochemical descriptors that govern the biological activity of a compound series. For indole derivatives, several descriptors are commonly found to be influential. frontiersin.org The analysis of these descriptors for this compound and its analogs can reveal critical insights for optimizing molecular design.

Key descriptors often include:

Lipophilicity (log P): This descriptor measures the compound's partitioning between an oily and an aqueous phase. It often correlates with membrane permeability and binding to hydrophobic pockets in target proteins. frontiersin.orgresearchgate.net

Electronic Properties: Descriptors such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) describe the electronic aspects of the molecule. These are crucial for electrostatic and covalent interactions with biological targets. nih.gov

Steric/Topological Descriptors: Molecular weight, molecular volume, and shape indices describe the size and shape of the molecule, which are fundamental for ensuring a proper fit within a receptor's binding site.

By correlating these descriptors with activity, a QSAR model can indicate, for example, that increasing lipophilicity or modifying the electronic distribution at a specific position on the indole ring could enhance the desired biological effect.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical component of early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound. nih.govljmu.ac.uk These predictions help to identify candidates with a higher probability of success in later developmental stages by flagging potential liabilities such as poor absorption or rapid metabolism.

Aqueous solubility and membrane permeability are fundamental properties that determine a compound's absorption. For this compound, these properties can be estimated using computational models. The predicted octanol-water partition coefficient (XlogP) for this compound is 4.2, which suggests high lipophilicity. uni.lu This characteristic generally implies low aqueous solubility but potentially high permeability across lipid membranes, such as the intestinal wall. frontiersin.org

Various computational models predict ADME-related properties based on a compound's structure. The table below summarizes key predicted physicochemical properties for this compound, which are often used to infer its ADME profile.

PropertyPredicted ValueImplication
Molecular FormulaC12H12ClNO2Basic molecular composition. uni.lu
Molecular Weight237.68 g/molInfluences diffusion and transport across membranes.
XlogP4.2High lipophilicity; may indicate low water solubility and high permeability. uni.lu
Hydrogen Bond Donors1Influences solubility and membrane permeability.
Hydrogen Bond Acceptors2Affects solubility and binding interactions.
Rotatable Bonds2Relates to molecular flexibility and conformational entropy upon binding.
Topological Polar Surface Area (TPSA)42.1 ŲPredicts transport properties such as intestinal absorption and blood-brain barrier penetration.

Metabolic stability is a crucial parameter that influences a compound's half-life and duration of action. In silico tools predict metabolic stability by identifying potential sites of metabolism, primarily by cytochrome P450 (CYP) enzymes. For this compound, several structural features may be susceptible to metabolic transformation.

Potential metabolic sites include:

The ethyl ester group: This group is susceptible to hydrolysis by esterase enzymes, which would yield the corresponding carboxylic acid.

The indole ring: The aromatic ring system can undergo oxidation (hydroxylation) at various positions, mediated by CYP enzymes.

The methyl group: The benzylic methyl group at the C5 position is a potential site for oxidation to a hydroxymethyl group and further to a carboxylic acid.

Computational models can predict the likelihood of metabolism at these different sites, providing a metabolic landscape of the molecule. This information is valuable for designing analogs with improved stability by modifying the metabolically labile positions. acs.org

Chemical Reactivity and Derivatization of Ethyl 6 Chloro 5 Methyl 1h Indole 2 Carboxylate

Reactions at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring is a key site for derivatization. Deprotonation of the N-H group generates an indolyl anion, which can act as a nucleophile in various reactions, allowing for the introduction of a wide range of substituents at the N1 position.

N-alkylation of the indole nucleus is a common strategy to introduce alkyl or aryl groups, which can significantly alter the compound's properties. This reaction typically proceeds by treating the indole with a base to generate the nucleophilic indolide anion, followed by reaction with an alkylating agent. Studies on the parent ethyl indole-2-carboxylate (B1230498) have shown that bases like aqueous potassium hydroxide (B78521) in acetone (B3395972) can be effectively used for N-alkylation with reagents such as allyl bromide and benzyl (B1604629) bromide. nih.govresearchgate.net The choice of base and solvent is crucial to avoid competing reactions like hydrolysis of the ester group. nih.gov For instance, the use of sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification rather than N-alkylation. nih.govmdpi.com

Acylation of the indole nitrogen introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. While direct N-acylation can be challenging due to the potential for C-acylation, specific methods have been developed. Chemoselective N-acylation of indoles can be achieved using thioesters as the acyl source in the presence of a suitable catalyst. researchgate.net

ReactionReagents and ConditionsProduct TypeReference(s)
N-AlkylationAlkyl halide (e.g., benzyl bromide), aq. KOH, Acetone, 20°CN-Alkyl-indole-2-carboxylate nih.govresearchgate.net
N-AcylationThioester, Catalyst, Xylene, 140°CN-Acyl-indole-2-carboxylate researchgate.net

Reactions at the Ester Group (C2)

The ethyl ester group at the C2 position is a versatile handle for the synthesis of a variety of indole-2-carboxamide, -carbohydrazide, and -carboxylic acid derivatives, which are often key intermediates in the synthesis of biologically active compounds.

The most fundamental reaction of the C2-ester is its hydrolysis to the corresponding carboxylic acid, 6-chloro-5-methyl-1H-indole-2-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by refluxing with aqueous potassium hydroxide in a suitable solvent like acetone or ethanol (B145695). nih.gov The resulting carboxylic acid is a valuable precursor for the synthesis of amides and other derivatives. orgsyn.org High-temperature aqueous media have also been explored for the efficient hydrolysis of ethyl indole-2-carboxylate. researchgate.net

Transesterification allows for the conversion of the ethyl ester to other alkyl esters. This reaction is generally catalyzed by an alkoxide corresponding to the alcohol solvent used. For instance, treatment of ethyl indole-2-carboxylate with sodium methoxide in methanol results in the formation of methyl 1H-indole-2-carboxylate. nih.govmdpi.com This reaction highlights the need for careful selection of reagents during N-alkylation to prevent undesired ester exchange. nih.gov

Direct conversion of the ethyl ester to an amide can be achieved by heating with an appropriate amine, although this often requires harsh conditions. A more common approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Hydrazinolysis, the reaction of the ester with hydrazine (B178648) hydrate (B1144303), provides a straightforward route to the corresponding carbohydrazide. Refluxing ethyl indole-2-carboxylate with hydrazine hydrate in ethanol yields 1H-indole-2-carbohydrazide. nih.govmdpi.com This hydrazide is a useful intermediate for the synthesis of various heterocyclic systems. nih.govresearchgate.netmdpi.com

ReactionReagents and ConditionsProductReference(s)
Hydrolysisaq. KOH, Acetone/Ethanol, Reflux6-chloro-5-methyl-1H-indole-2-carboxylic acid nih.gov
TransesterificationNaOMe, MethanolMethyl 6-chloro-5-methyl-1H-indole-2-carboxylate nih.govmdpi.com
Amidation (via acid)1. aq. KOH; 2. Amine, EDC, HOBt6-chloro-5-methyl-1H-indole-2-carboxamide nih.gov
HydrazinolysisHydrazine hydrate, Ethanol, Reflux6-chloro-5-methyl-1H-indole-2-carbohydrazide nih.govmdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring (C3, C5, C6)

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. bhu.ac.in The presence of the electron-withdrawing carboxylate group at C2 deactivates the pyrrole (B145914) ring to some extent, but the C3 position remains the most nucleophilic and thus the preferred site for electrophilic attack. bhu.ac.inresearchgate.net

Common electrophilic substitution reactions for indoles include halogenation, nitration, formylation (Vilsmeier-Haack reaction), and Friedel-Crafts acylation. researchgate.netsemanticscholar.org For instance, Friedel-Crafts acylation of substituted ethyl indole-2-carboxylates with acyl chlorides in the presence of a Lewis acid typically yields the 3-acyl derivative. smolecule.com

In contrast, nucleophilic aromatic substitution on the benzene (B151609) ring of the indole is generally difficult. The C6-chloro substituent is not activated by strong electron-withdrawing groups in the ortho or para positions, which is a general requirement for facile nucleophilic aromatic substitution on aryl halides. libretexts.org Therefore, displacement of the chlorine atom by a nucleophile would likely require harsh reaction conditions or transition-metal catalysis.

Reaction TypePosition of AttackTypical ReagentsProduct TypeReference(s)
Electrophilic SubstitutionC3Acyl chloride, Lewis Acid (e.g., AlCl₃)3-Acyl-indole derivative smolecule.com
Electrophilic SubstitutionC3Vilsmeier reagent (POCl₃, DMF)3-Formyl-indole derivative researchgate.net
Nucleophilic SubstitutionC6Not readily reactive under standard conditions- libretexts.org

Alkylation and Acylation

The nitrogen atom of the indole ring is the principal site for alkylation and acylation reactions. Deprotonation with a suitable base generates an indolide anion, which readily reacts with various electrophiles.

Alkylation: N-alkylation of the indole-2-carboxylate scaffold can be achieved using a range of alkyl halides in the presence of a base. The choice of base and solvent system is crucial to ensure efficient reaction and to prevent side reactions such as hydrolysis of the ester. For instance, successful N-alkylation of ethyl indole-2-carboxylate has been demonstrated using aqueous potassium hydroxide in acetone. mdpi.com This method provides a practical route to N-substituted derivatives. Classical conditions employing stronger bases like sodium hydride (NaH) in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are also effective for achieving high selectivity for N-alkylation over C-alkylation. organic-chemistry.org

Acylation: N-acylation introduces an acyl group onto the indole nitrogen, a transformation that can serve as a protective strategy or to modulate the electronic properties of the molecule. This reaction is typically performed using acylating agents like acyl chlorides or anhydrides in the presence of a base. While direct N-acylation can be complicated by competing reactions at the C3 position, methods using thioesters as the acyl source in the presence of cesium carbonate have been developed for highly chemoselective N-acylation of indoles. nih.gov Friedel-Crafts acylation conditions on indole-2-carboxylates have also been explored, though these can lead to a mixture of products acylated at the 3-, 5-, and 7-positions, depending on the catalyst and reaction conditions. clockss.org

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Indole-2-carboxylates
TransformationReagents and ConditionsTypical ProductReference
N-AlkylationAlkyl halide, aq. KOH, Acetone, 20°CN-Alkyl indole-2-carboxylate mdpi.com
N-AlkylationAlkyl halide, NaH, DMF or THFN-Alkyl indole-2-carboxylate organic-chemistry.org
N-AcylationThioester, Cs₂CO₃, Xylene, 140°CN-Acyl indole-2-carboxylate nih.gov
N-AcylationAcyl chloride, Pyridine, DCMN-Acyl indole-2-carboxylateGeneral Method

Halogenation

Further halogenation of this compound would involve electrophilic substitution on the indole ring. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents. The C2-ester group is deactivating, which disfavors electrophilic attack on the pyrrole ring, particularly at the highly nucleophilic C3 position. Consequently, subsequent halogenation is most likely to occur at the remaining available positions on the benzene ring, namely C4 and C7.

Electrophilic bromination, for instance, often targets the C3 position in 2-substituted indoles. nih.gov However, with a deactivating group at C2, substitution on the benzene ring becomes more competitive. Studies on the bromination of various indole derivatives have shown that substitution can occur at the C5 and C6 positions. nih.gov For the title compound, which is already substituted at C5 and C6, the C4 and C7 positions are the probable sites for further electrophilic attack. The choice of halogenating agent and reaction conditions can be tuned to control the outcome.

Table 2: Potential Halogenation Reactions and Expected Products
Halogenating AgentSolventPotential Site of SubstitutionReference Principle
N-Bromosuccinimide (NBS)DMF or CCl₄C4 or C7 chinesechemsoc.org
Bromine (Br₂)Acetic AcidC4 or C7 nih.gov
N-Chlorosuccinimide (NCS)AcetonitrileC4 or C7General Method
Copper(II) Chloride (CuCl₂)AcetonitrileC3, C4, or C7 uni.lu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Arylation)

The chlorine atom at the C6 position of the indole ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst systems, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have made their use routine.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. Research has shown that 6-chloroindole (B17816) readily undergoes Suzuki-Miyaura coupling with phenylboronic acid, achieving a high yield of the 6-phenylindole product. nih.gov This indicates that the C6-chloro substituent on this compound is a viable site for introducing a wide variety of aryl and heteroaryl groups.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org It provides a direct route to 6-aminoindole (B160974) derivatives, which are valuable building blocks in medicinal chemistry.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a C-C bond, leading to the synthesis of 6-vinyl or 6-styrenyl indoles. wikipedia.org These products can undergo further transformations via the newly introduced double bond.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
Reaction NameCoupling PartnerProduct TypeReference
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)6-Aryl/Vinyl Indole nih.govwikipedia.org
Buchwald-Hartwig AminationAmine (R₂NH)6-Amino Indole wikipedia.orglibretexts.org
Heck ReactionAlkene (CH₂=CHR)6-Vinyl Indole wikipedia.org
Sonogashira CouplingTerminal Alkyne (RC≡CH)6-Alkynyl IndoleGeneral Method

Stereoselective Transformations and Chiral Derivatization

The planar, aromatic indole core of this compound presents opportunities for the introduction of chirality, most notably through the reduction of the pyrrole C2=C3 double bond to form the corresponding indoline.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of the indole ring is a direct and atom-economical method to produce enantiomerically enriched indolines. Chiral indolines, particularly indoline-2-carboxylic acid derivatives, are key intermediates for important pharmaceutical agents. dicp.ac.cn While the hydrogenation of unprotected indoles can be challenging, N-protected indole-2-carboxylates have been successfully hydrogenated with high enantioselectivity. For example, methyl N-acetyl-indole-2-carboxylate has been hydrogenated using a rhodium catalyst with a phosphoramidite (B1245037) ligand (PipPhos), achieving full conversion and up to 74% enantiomeric excess (ee). dicp.ac.cn Similarly, palladium-catalyzed asymmetric hydrogenation of unprotected 2-substituted indoles can proceed with high efficiency (up to 98% ee) when a strong Brønsted acid is used as an activator. dicp.ac.cn However, it has also been noted that under certain heterogeneous catalytic conditions, ethyl indole-2-carboxylate can be deactivated towards hydrogenation. nih.gov These findings suggest that derivatization of the indole nitrogen, for example by acylation, is a key step to enable efficient and stereoselective reduction of the pyrrole ring in the title compound. This transformation would create two new stereocenters at the C2 and C3 positions.

Table 4: Asymmetric Hydrogenation of Indole-2-Carboxylate Derivatives
SubstrateCatalyst SystemConditionsResult (Conversion / ee)Reference
Methyl N-acetyl-indole-2-carboxylate[Rh(COD)₂]BF₄ / (S)-PipPhos / Cs₂CO₃50 bar H₂, Dichloromethane, 25°C100% / 74% ee dicp.ac.cn
Various 2-substituted indolesPd(OCOCF₃)₂ / (R)-H₈-BINAP / TsOH·H₂O50 bar H₂, DCM/TFE, 25°Cup to >99% / up to 98% ee dicp.ac.cn
Ethyl indole-2-carboxylatePt/C, p-toluenesulfonic acid5 bar H₂, Water, 100°CSubstrate deactivated nih.gov

Other strategies for chiral derivatization could involve enantioselective reactions targeting the N-H bond or functionalization of the C3 position following activation. The existing carboxylate group could also be coupled with a chiral auxiliary to facilitate diastereoselective transformations at other sites on the molecule.

Structure Activity Relationship Sar Studies of Ethyl 6 Chloro 5 Methyl 1h Indole 2 Carboxylate and Its Analogs

Influence of Substituents on the Indole (B1671886) Ring (C3, C5, C6, N1) on Molecular Interactions

The indole scaffold is a privileged structure in drug discovery, and modifications to its core can significantly impact its pharmacological profile. Substitutions at the C3, C5, C6, and N1 positions of the indole ring of ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate analogs have been shown to modulate their interaction with various biological targets.

Role of Halogen (e.g., Chlorine at C6) in Activity Modulation

The presence and position of a halogen atom on the indole ring can dramatically alter a compound's biological activity. The chlorine atom at the C6 position of the indole nucleus is a key feature that influences the molecule's electronic properties and its ability to form specific interactions with target proteins.

Impact of Methyl Group (e.g., at C5) on Receptor Binding and Affinity

The methyl group at the C5 position of the indole ring also plays a significant role in modulating the biological activity of these compounds. This small, lipophilic group can influence receptor binding and affinity through several mechanisms.

Effects of Alkyl Chain Lengths and Functional Groups

While the parent compound, this compound, does not have a substituent at the C3 position, many of its biologically active analogs incorporate various alkyl chains and functional groups at this site. The nature of these substituents has a profound impact on activity.

For instance, in a series of indole-2-carboxylates designed as NMDA receptor antagonists, the introduction of suitable chains at the C3 position was found to be crucial for potency. Quantitative structure-activity relationship (QSAR) analysis of these analogs indicated that the activity decreases with increased lipophilicity and steric bulk of the substituents on a terminal phenyl ring of the C3 side chain. This suggests that the C3 side chain likely fits into a non-hydrophobic pocket of limited size. The presence of a polar, hydrogen-bond-accepting group at the C3 position was also found to be favorable for high affinity in some indole-2-carboxylate (B1230498) derivatives.

Importance of the Ester Group (C2) and Its Hydrolysis

The ethyl ester group at the C2 position of the indole ring is a critical functional group that significantly influences the compound's properties and biological activity. This group can participate in hydrogen bonding with receptor residues and affects the molecule's polarity and solubility.

Furthermore, the ester group is susceptible to hydrolysis by esterases in the body, which would convert the compound to its corresponding carboxylic acid. This metabolic conversion can have a profound impact on the compound's activity. In some cases, the carboxylic acid metabolite may be the more active species. For example, in a study of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, the hydrolysis of the carboxylate ester to the free carboxyl group led to a remarkable improvement in inhibitory activity. This was attributed to the increased ability of the carboxyl group to chelate with magnesium ions in the active site of the enzyme. Therefore, the ethyl ester can be considered a prodrug feature, where its hydrolysis unmasks the active carboxylic acid.

Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For indole-2-carboxylate derivatives, several key pharmacophoric features have been identified for various biological targets.

For antagonism of the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor, a refined pharmacophore model suggests that the terminal phenyl ring of a C3 side chain should be situated in a non-hydrophobic pocket of limited size. In the case of CB1 receptor antagonists, QSAR studies on indole-2-carboxamides have indicated that increased positive electrostatic potential at the C3 position and the presence of electron-withdrawing groups at other positions may be favorable for activity. For HIV-1 integrase inhibition, a crucial pharmacophoric element is the ability of the indole core and the C2 carboxyl group to chelate with two magnesium ions within the active site of the enzyme.

Conformational Flexibility and Its Role in SAR

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, plays a vital role in its interaction with biological targets. The indole ring itself is relatively rigid, but the substituents attached to it can exhibit considerable flexibility.

Pre Clinical Biological Activity and Molecular Mechanisms of Action in Vitro and in Silico Studies

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Indole-2-carboxamides, a class of compounds structurally related to ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate, are recognized for their potential as allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.gov Allosteric modulation offers a sophisticated approach to fine-tune the function of G-protein coupled receptors (GPCRs) like CB1, which is implicated in pain, appetite, and drug addiction. nih.gov

Molecular Basis of Allosteric Binding and Modulation

Structure-activity relationship (SAR) studies on indole-2-carboxamide derivatives have shed light on the molecular features crucial for their allosteric modulating activity at the CB1 receptor. Research indicates that the potency of these modulators is significantly influenced by specific substitutions on the indole (B1671886) ring. unc.edu

Key structural requirements for the allosteric modulation of CB1 by indole-2-carboxamides include:

Substitution at the C5 position: The presence of an electron-withdrawing group, such as a chloro or fluoro group, at this position has been shown to enhance modulation potency. unc.edunih.gov

Substitution at the C3 position: Short alkyl groups at the C3 position of the indole ring are preferred for potent activity. unc.edunih.gov

Linker and Phenyl Ring Substituents: An ethylene (B1197577) linker between the amide and a phenyl ring, along with an electron-donating group on the phenyl ring, were also identified as important features for CB1 modulating activity. unc.edu

Compounds with these features have been characterized as negative allosteric modulators, which dose-dependently reduce the maximum effect (Emax) of CB1 receptor agonists like CP55,940. unc.edu While this compound itself has a chloro and a methyl group at the C6 and C5 positions respectively, the SAR data from related C5-chloro analogues provides a basis for understanding how such substitutions influence interaction with the CB1 allosteric site. unc.edumdpi.com

HIV-1 Integrase Strand Transfer Inhibition

The indole-2-carboxylic acid scaffold is a promising foundation for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov HIV-1 integrase is a critical enzyme for the viral life cycle, and its inhibition is a key strategy in antiretroviral therapy. nih.govresearchgate.net Derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer step of HIV-1 integration, with some compounds demonstrating significant potency. nih.gov

Chelation of Divalent Metal Ions (e.g., Mg²⁺) in the Active Site

A primary mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase is through the chelation of divalent metal ions, typically Mg²⁺, in the enzyme's active site. nih.govrsc.org The catalytic core domain of the integrase contains three conserved acidic residues (Asp64, Asp116, and Glu152) that coordinate two Mg²⁺ ions, which are essential for the strand transfer reaction. researchgate.net

Binding conformation analysis reveals that the indole core and the C2 carboxyl group of the inhibitor molecule are positioned to effectively chelate these two Mg²⁺ ions. nih.govrsc.org This action disrupts the catalytic activity of the enzyme, thereby preventing the integration of viral DNA into the host genome. nih.govresearchgate.net

Interaction with Viral DNA and Hydrophobic Cavities

Beyond metal chelation, the interaction of these inhibitors with viral DNA (vDNA) and hydrophobic pockets within the integrase active site contributes to their inhibitory effect. Binding mode analysis has shown that certain substitutions on the indole ring can enhance these interactions. nih.govrsc.org For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core can facilitate a π–π stacking interaction with the 3' terminal adenosine (B11128) of the processed vDNA. rsc.org Furthermore, incorporating a long branch at the C3 position of the indole core can improve the molecule's interaction with a hydrophobic cavity near the active site, leading to increased inhibitory potency. nih.gov

Anti-Trypanosoma cruzi Activity and CYP51 Inhibition

Substituted indoles, specifically 1H-indole-2-carboxamides, have been identified through phenotypic screening as having activity against the intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.org Initial studies explored the optimization of these compounds, which showed moderate to good potency. acs.org

The mechanism of action for this antiparasitic activity was linked to the inhibition of the enzyme sterol 14α-demethylase (CYP51). nih.govdndi.orgnih.gov CYP51 is a crucial enzyme in the biosynthesis of sterols, which are essential for the parasite's cell membrane integrity. plos.org However, despite demonstrating in vivo antiparasitic activity in mouse models, the development of this series of compounds was halted. The decision was based on unfavorable drug metabolism and pharmacokinetic (DMPK) properties and the deprioritization of CYP51 as a target mechanism for this chemical class. nih.govdndi.orgnih.gov

Antifungal Activity of Related Indole-2-Carboxylic Acids

Derivatives of indole-2-carboxylic acid have demonstrated notable antifungal properties. nih.govfabad.org.tr Research has shown that these compounds can be effective against various fungal pathogens, highlighting the potential of the indole core in the development of new antifungal agents. For example, certain ester and amide derivatives of indole-2-carboxylic acid have shown significant activity against Candida albicans, a common cause of fungal infections in humans. fabad.org.tr The broad-spectrum potential of these compounds is an area of ongoing interest, as the threat of microbial drug resistance necessitates the discovery of novel antifungal drugs.

Table of Research Findings

Biological ActivityTarget/OrganismKey Findings
CB1 Allosteric Modulation Cannabinoid Receptor 1 (CB1)Indole-2-carboxamides act as allosteric modulators. Potency is enhanced by a C5-chloro group and short C3-alkyl groups on the indole ring. unc.edunih.gov
HIV-1 Integrase Inhibition HIV-1 IntegraseThe indole-2-carboxylic acid scaffold is a potent inhibitor of the strand transfer step. nih.govnih.gov
Anti-Trypanosomal Activity Trypanosoma cruziIndole-2-carboxamides show activity against the parasite, linked to CYP51 inhibition, but development was halted due to poor pharmacokinetics. nih.govdndi.orgnih.gov
Antifungal Activity Candida albicansDerivatives of indole-2-carboxylic acid exhibit noticeable antifungal activity. fabad.org.tr

After conducting a thorough review of the scientific literature, it has become evident that there is no published research available on the preclinical biological activities of the specific chemical compound "this compound" corresponding to the requested outline.

The search results contain studies on various indole derivatives, including those with chloro substitutions and carboxylate groups at different positions (e.g., 5-chloro-indole-2-carboxylates or 6-chloro-indole-3-carboxylates). These related compounds have been investigated for a range of biological activities, such as antiviral, antiproliferative, and anti-inflammatory effects.

However, providing an article based on these structurally different molecules would be scientifically inaccurate and would not adhere to the strict instruction to focus solely on "this compound". Scientific findings are highly specific to the precise chemical structure of a compound, and extrapolating data from analogues would be speculative and misleading.

Therefore, due to the lack of specific data for "this compound" in the provided areas of inquiry, this article cannot be generated at this time.

Applications of Ethyl 6 Chloro 5 Methyl 1h Indole 2 Carboxylate As a Synthetic Intermediate and Chemical Building Block

Precursor for Bioactive Amides and Other Pharmaceutical Scaffolds

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate serves as a valuable starting material for the synthesis of bioactive amides and other pharmaceutical scaffolds due to the reactivity of its ethyl ester group.

The ester functionality can be readily converted into an amide through aminolysis, reacting with a diverse range of primary and secondary amines to yield a library of N-substituted indole-2-carboxamides. This transformation is pivotal as the amide bond is a cornerstone of many biologically active molecules, contributing to their structural integrity and interaction with biological targets. The general scheme for this conversion is depicted below:

General Reaction Scheme: Amide Synthesis

Reactant 1Reactant 2Product
This compoundAmine (R-NH2)6-chloro-5-methyl-N-substituted-1H-indole-2-carboxamide

This straightforward synthetic route allows for the introduction of various substituents (R-groups) into the final molecule, enabling the fine-tuning of its physicochemical properties and biological activity. For instance, the introduction of specific side chains can enhance binding affinity to target proteins, improve metabolic stability, or modulate solubility.

Furthermore, the indole-2-carboxylic acid, obtained via hydrolysis of the ethyl ester, is a key intermediate for the synthesis of more complex heterocyclic systems. The carboxylic acid can participate in a variety of coupling reactions and cyclization strategies to construct fused ring systems, which are prevalent in many pharmacologically active compounds. The indole scaffold itself is a well-established pharmacophore, and modifications at the 2-position are known to influence a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.orgnih.gov

Building Block in Complex Organic Syntheses

Beyond its role as a precursor to bioactive amides, this compound is a valuable building block in multi-step organic syntheses aimed at constructing complex molecular architectures. The indole ring can undergo various electrophilic substitution reactions, and the existing substituents (chloro and methyl groups) can direct incoming electrophiles to specific positions on the aromatic ring, thereby enabling the regioselective synthesis of more elaborate indole derivatives.

The N-H group of the indole ring can also be functionalized through N-alkylation or N-arylation reactions, providing another avenue for structural diversification. mdpi.com This allows for the attachment of various functional groups or molecular fragments, which can be crucial for achieving the desired biological activity or material property.

Moreover, the ethyl carboxylate group can be reduced to the corresponding alcohol, which can then be further transformed into a variety of other functional groups, such as aldehydes, halides, or ethers. These transformations significantly expand the synthetic utility of the parent molecule, allowing it to be incorporated into a wide range of complex target structures. The versatility of indole derivatives in organic synthesis is well-documented, with numerous named reactions, such as the Fischer, Bischler, and Madelung indole syntheses, highlighting their importance in heterocyclic chemistry. rsc.org

Role in the Development of Prodrugs or Bioconjugates

The chemical handles present in this compound make it a suitable candidate for the development of prodrugs and bioconjugates. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient. The ethyl ester group can be designed to be cleaved by specific enzymes in the target tissue, leading to the localized release of the active indole-2-carboxylic acid or a related bioactive derivative. This approach can improve the pharmacokinetic profile of a drug, enhance its bioavailability, and reduce off-target side effects.

In the realm of bioconjugation, the indole nucleus can be functionalized to allow for its attachment to biomolecules such as proteins, peptides, or nucleic acids. For instance, the carboxylic acid derivative can be activated and coupled to the amino groups of lysine (B10760008) residues in a protein. Such bioconjugates have applications in targeted drug delivery, where a cytotoxic indole derivative is attached to an antibody that specifically recognizes cancer cells, thereby delivering the therapeutic agent directly to the site of action.

Potential Applications in Materials Science (e.g., as a functional monomer)

The unique electronic and photophysical properties of the indole ring suggest potential applications for this compound in materials science. Indole derivatives are known to exhibit fluorescence and can be used as building blocks for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Furthermore, the molecule possesses sites for polymerization. For example, the N-H group could be part of a condensation polymerization with a suitable comonomer. Alternatively, the indole ring could be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, to create a functional monomer. The resulting polymers would incorporate the indole unit into their structure, potentially endowing them with interesting optical, electronic, or thermal properties. The development of functional monomers is a key area of research in polymer chemistry, as it allows for the creation of materials with tailored functionalities for a wide range of applications, from biomedical devices to advanced coatings. specificpolymers.com

Future Research Directions and Unexplored Avenues for Ethyl 6 Chloro 5 Methyl 1h Indole 2 Carboxylate

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of substituted indoles has been a subject of intense research, leading to the development of numerous named reactions like the Fischer, Reissert, Madelung, and Bartoli indole (B1671886) syntheses. mdpi.comresearchgate.net While these methods are foundational, future research should focus on developing more efficient, regioselective, and scalable routes specifically for ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate and its derivatives.

A significant area for exploration is the use of transition-metal catalysts. mdpi.com Systems based on palladium, copper, rhodium, and nickel have proven effective in constructing the indole nucleus. mdpi.comsciencedaily.com Future work could involve adapting modern cross-coupling strategies, such as the Larock or Fukuyama indole syntheses, for the specific substitution pattern of the target molecule. mdpi.com For instance, a palladium-catalyzed one-pot sequential reaction could be designed to assemble the core structure from simpler precursors, offering a modular and rapid approach. acs.org

Furthermore, the development of novel catalytic systems is paramount. Recent studies have shown the potential of copper-based catalysts for the functionalization of indole rings at previously hard-to-access positions. sciencedaily.com Investigating copper or other inexpensive, earth-abundant metal catalysts for the synthesis of this compound could lead to more cost-effective and sustainable manufacturing processes. sciencedaily.com

Synthetic StrategyCatalyst/Reagent ExamplePotential Advantage
Palladium-Catalyzed Cyclization Pd(OAc)₂, XantphosHigh efficiency, modularity, one-pot capability. acs.org
Copper-Catalyzed Functionalization Copper and Silver SaltsCost-effective, targets specific C-H bonds. sciencedaily.com
Classic Indole Syntheses Ferrous sulfate, Ammonia (B1221849) (Reissert)Utilizes readily available starting materials. researchgate.net
Modern Named Reactions Transition-metal catalysts (Larock, Fukuyama)Access to diverse substituted indole derivatives. mdpi.com

Advanced Spectroscopic and In Situ Mechanistic Studies of Reactions

A deep understanding of reaction mechanisms is crucial for optimizing synthetic pathways and improving yields. Future research should employ advanced spectroscopic techniques to study the formation of this compound in real-time.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reaction progress, identify transient intermediates, and determine kinetic profiles. acs.org This technique could provide invaluable insights into the catalytic cycle of metal-catalyzed syntheses, helping to identify rate-limiting steps or catalyst deactivation pathways. acs.org Similarly, advanced mass spectrometry techniques can be utilized to detect and characterize short-lived radical intermediates, offering a more complete picture of the reaction mechanism. chimia.ch By trapping and identifying these species, researchers can confirm or refute proposed mechanistic pathways. chimia.ch

High-Throughput Screening and Combinatorial Chemistry for New Derivatives

To explore the full therapeutic potential of the this compound scaffold, a systematic investigation of its chemical space is necessary. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for this endeavor.

The core structure of this compound has several positions amenable to chemical modification, including the N1-position of the indole ring, the C3-position, and the ester group at C2. Future research should focus on generating large libraries of derivatives by introducing a diverse range of substituents at these positions using parallel synthesis techniques. For example, the indole nitrogen can be alkylated or arylated, the ester can be converted to various amides, and the C3 position can be functionalized through various C-H activation strategies.

Once synthesized, these compound libraries can be subjected to HTS against a wide range of biological targets to identify initial "hits." This approach accelerates the discovery of new bioactive molecules and helps to establish preliminary structure-activity relationships (SAR).

Modification SitePotential ReactionDesired Outcome
N1-Indole Nitrogen Alkylation, ArylationModulate lipophilicity and target interaction. mdpi.com
C2-Ester Group Amidation, HydrazinolysisIntroduce new hydrogen bonding capabilities. mdpi.comnih.gov
C3-Position C-H FunctionalizationExplore key interactions with biological targets. acs.org

Application of Artificial Intelligence and Machine Learning in Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govrsc.org These computational tools can be applied to the design of novel derivatives of this compound and to predict their biological activities, significantly accelerating the design-make-test-analyze cycle.

Future research can leverage ML models to build quantitative structure-activity relationship (QSAR) models. researchgate.net By training these models on existing data for indole derivatives, it becomes possible to predict the activity of virtual compounds before they are synthesized. nih.gov This in silico screening prioritizes the most promising candidates for synthesis, saving time and resources. Automated machine learning (AutoML) methods can further streamline this process by automatically selecting the best algorithms and optimizing their parameters for predicting various properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov

This data-driven approach allows for the rational design of new molecules with improved potency and more favorable pharmacokinetic profiles, guiding the synthetic chemistry efforts toward compounds with a higher probability of success. nih.gov

Investigation of Emerging Biological Targets and Disease Areas

The indole nucleus is considered a "privileged scaffold" due to its ability to interact with a multitude of biological targets. acs.orgnih.gov Derivatives have shown activity as inhibitors of protein kinases, DNA topoisomerases, and tubulin polymerization. mdpi.com They are being investigated for use in oncology, as well as for their antimicrobial, and antiviral properties. mdpi.comresearchgate.net

A crucial future direction is to screen this compound and its newly synthesized derivatives against a diverse panel of emerging biological targets. Given the established roles of other indole compounds, key areas of investigation should include:

Oncology: Targeting specific protein kinases such as EGFR, BRAFV600E, and VEGFR-2, which are often implicated in cancer progression. nih.gov

Infectious Diseases: Evaluating activity against resistant strains of bacteria and viruses.

Neurodegenerative Diseases: Exploring targets relevant to conditions like Alzheimer's and Parkinson's disease.

This broad screening approach increases the chances of discovering novel therapeutic applications for this chemical scaffold.

Disease AreaPotential Biological Target ClassExample
Cancer Protein KinasesEGFR, BRAFV600E nih.gov
Cancer DNA TopoisomerasesTopoisomerase I/II mdpi.com
Infectious Disease Viral EnzymesHIV-1 Integrase nih.gov
Inflammation EnzymesCOX-II acs.org

Development of Green and Sustainable Synthesis Technologies

In line with the growing emphasis on environmental responsibility in the chemical industry, future research must focus on developing green and sustainable methods for the synthesis of this compound.

This involves moving away from hazardous reagents and solvents and exploring more environmentally benign alternatives. Key strategies include:

Aqueous Media: Utilizing high-temperature water as a reaction solvent, which can eliminate the need for volatile organic compounds. researchgate.net

Microwave and Ultrasound Irradiation: Employing these energy sources can dramatically reduce reaction times and improve energy efficiency. researchgate.net

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily recovered and reused, minimizing waste. researchgate.netbenthamscience.com This could involve using metal oxide nanoparticles as catalysts for indole synthesis. researchgate.net

By integrating the principles of green chemistry into the synthetic design, the environmental impact of producing this valuable chemical intermediate and its derivatives can be significantly reduced. benthamscience.com

Q & A

Q. What are the established synthetic routes for ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, a modified procedure involves reacting 5-chloro-1H-indole-2-carboxylate derivatives with acyl chlorides in anhydrous 1,2-dichloroethane using AlCl₃ as a catalyst under argon. Key steps include refluxing for 2–3 hours, quenching with ice-cold water, and purification via Combiflash chromatography (0–40% ethyl acetate in hexane). Yield optimization requires strict control of stoichiometry (e.g., 1.1 equiv acyl chloride) and inert conditions to prevent side reactions . Alternative methods use acetic acid-mediated condensation with thiazol-4(5H)-one derivatives, followed by recrystallization from DMF/acetic acid mixtures .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Critical characterization techniques include:

  • X-ray crystallography : For structural elucidation, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. Parameters like bond angles and torsion angles confirm regiochemistry and substituent orientation .
  • HPLC and mass spectrometry : Purity (>95%) is validated via HPLC, while high-resolution mass spectrometry confirms molecular weight (e.g., monoisotopic mass ~195.01 Da for related 5-chloroindole-2-carboxylate derivatives) .
  • FTIR and NMR : Functional groups (e.g., ester carbonyl, indole NH) are identified via FTIR peaks at ~1700 cm⁻¹ and 3400 cm⁻¹, respectively. ¹H NMR resolves methyl (δ ~2.5 ppm) and chloro-substituent effects on aromatic protons .

Advanced Research Questions

Q. What strategies address low yields in the acylation of ethyl 5-chloro-1H-indole-2-carboxylate?

Methodological Answer: Low yields often stem from incomplete acylation or competing side reactions. Strategies include:

  • Catalyst optimization : Replacing AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce decomposition.
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the indole C3 position.
  • Temperature control : Lowering reaction temperature to 60°C minimizes byproduct formation while maintaining reactivity .
  • In situ monitoring : TLC (25–33% ethyl acetate in hexane) tracks reaction progress, enabling timely quenching .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the indole core’s planar structure and chloro-methyl substituents’ steric effects.
  • QSAR analysis : Correlate electronic parameters (e.g., Hammett σ values for chloro and methyl groups) with bioactivity data from analogs. For example, chloro substituents enhance electron-withdrawing effects, potentially increasing binding affinity .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5–3.0) and metabolic stability, guiding structural modifications for improved pharmacokinetics .

Q. What experimental approaches resolve contradictions in reported stability data for indole-2-carboxylate derivatives?

Methodological Answer: Discrepancies arise from varying storage conditions or impurity profiles. To address this:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor decomposition via HPLC.
  • Compatibility testing : Evaluate interactions with common excipients (e.g., magnesium stearate) using DSC to detect polymorphic transitions.
  • Stability-indicating assays : Develop validated UPLC methods with photodiode array detection to quantify degradation products (e.g., hydrolyzed carboxylic acid forms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.